molecular formula C13H13F3O3 B8172773 (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate

(E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate

Cat. No.: B8172773
M. Wt: 274.23 g/mol
InChI Key: SGUPVMSPIWEQKS-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and an ethyl ester moiety

Preparation Methods

The synthesis of (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate typically involves the reaction of ethyl acrylate with 2-methoxy-4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds via a Knoevenagel condensation, which is a common method for forming carbon-carbon double bonds. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

(E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The trifluoromethyl and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

(E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exhibit specific effects.

Comparison with Similar Compounds

(E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)acrylate can be compared with other similar compounds, such as:

    (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)propanoate: This compound has a similar structure but with a propanoate ester instead of an acrylate ester.

    (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)butanoate: This compound has a butanoate ester, providing different chemical and physical properties.

    (E)-ethyl 3-(2-methoxy-4-(trifluoromethyl)phenyl)pentanoate: This compound has a pentanoate ester, which may affect its reactivity and applications

Properties

IUPAC Name

ethyl (E)-3-[2-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c1-3-19-12(17)7-5-9-4-6-10(13(14,15)16)8-11(9)18-2/h4-8H,3H2,1-2H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUPVMSPIWEQKS-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=C(C=C1)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.